molecular formula C17H17ClN4O B2947727 3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902023-61-4

3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2947727
CAS No.: 902023-61-4
M. Wt: 328.8
InChI Key: MBGHPEYQZJYPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 2-chlorophenyl group at position 3, providing electron-withdrawing effects and steric bulk.
  • A methyl group at position 5, enhancing hydrophobic interactions.
  • A morpholin-4-yl group at position 7, contributing to solubility and hydrogen-bonding capacity.

Pyrazolo[1,5-a]pyrimidines are purine analogs with demonstrated roles as kinase inhibitors, antitrypanosomal agents, and benzodiazepine receptor ligands .

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-12-10-16(21-6-8-23-9-7-21)22-17(20-12)14(11-19-22)13-4-2-3-5-15(13)18/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGHPEYQZJYPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324518
Record name 4-[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

902023-61-4
Record name 4-[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is C17H17ClN4OC_{17}H_{17}ClN_{4}O. The compound features a pyrazolo[1,5-a]pyrimidine core with specific substituents that influence its biological activity. The structural details are summarized in the following table:

Property Details
IUPAC Name 4-[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
CAS Number 902023-61-4
Molecular Weight 324.79 g/mol
Solubility Soluble in DMSO and methanol

Antitumor Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor activity. For instance, related compounds have shown inhibitory effects on various cancer cell lines through mechanisms involving kinase inhibition. A study highlighted that pyrazolo[1,5-a]pyrimidines can effectively inhibit Casein Kinase 2 (CK2), an enzyme implicated in cancer cell proliferation and survival. In vitro assays demonstrated IC50 values as low as 8 nM for CK2α inhibition .

Case Study:
In a comparative study involving multiple pyrazolo[1,5-a]pyrimidine derivatives, it was found that those with chlorophenyl substitutions exhibited enhanced cytotoxicity against human hepatoma carcinoma cells . This suggests that the presence of chlorine in the structure may be crucial for the observed antitumor effects.

Kinase Inhibition

The compound's potential as a kinase inhibitor is supported by its structural analogs. Pyrazolo[1,5-a]pyrimidines have been characterized as selective inhibitors of various kinases such as Src and Abl. A synthesized library of related compounds demonstrated promising results in inhibiting these kinases, leading to reduced tumor growth in animal models .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is closely linked to their structural features. The following table summarizes findings from various studies regarding the SAR of this class:

Compound Substituents Biological Activity
3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidineChlorophenyl at position 3Antitumor activity
3-(4-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidineChlorophenyl at position 3Anticancer activity
3-(2-Fluorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidineFluorine instead of chlorineSelective protein kinase inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name / ID Substituents (Positions) Synthesis Yield Key Features / Biological Relevance Reference
Target Compound 3-(2-Cl-Ph), 5-Me, 7-morpholine N/A Balanced lipophilicity/solubility; untested activity -
Compound 13 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl], 7-morpholine, 2-COOEt 47–89% High yield via Buchwald–Hartwig coupling; carbonyl enhances activity
Compound 38 5-(1H-indol-4-yl), 7-morpholine, 2-((4-cyclopropylpiperazin-1-yl)methyl) 75% Indole moiety may improve CNS penetration
3-(4-Cl-Ph)-7-piperidine 3-(4-Cl-Ph), 5-Me, 7-piperidine N/A Piperidine vs. morpholine: reduced solubility
Compound 6k 3-(naphthalen-2-yl), 5-N-[4-(hydroxycyclohexyl)amino], 7-CF3 91% Trifluoromethyl group increases metabolic stability
3-(2,4-DiCl-Ph)-7-CF3 3-(2,4-DiCl-Ph), 5-(4-F-Ph), 2-Me, 7-CF3 67% Antitrypanosomal activity demonstrated
Compound 41 5-(1H-indol-4-yl), 7-morpholine, 2-((4-tert-butylpiperidin-1-yl)methyl) 76% Bulky tert-butyl group may hinder bioavailability

Structural and Functional Insights

Position 3 Modifications

  • Chlorophenyl vs. Other Aryl Groups: The 2-chlorophenyl group in the target compound offers moderate steric hindrance compared to bulkier substituents like naphthyl (6k, ) or dibenzothiophenyl (6j, ). This may optimize binding pocket interactions in kinase targets.

Position 7 Modifications

  • Morpholine vs. Piperidine/Piperazine :
    • Morpholine’s oxygen atom improves solubility via hydrogen bonding compared to piperidine (logP reduction ~0.5 units) .
    • Piperazine derivatives (e.g., compound 5, ) allow for further functionalization but introduce synthetic complexity.

Position 5 and 2 Modifications

  • Methyl Group (Position 5) :
    • The methyl group in the target compound contributes to hydrophobic interactions without significantly increasing molecular weight (MW = ~400 Da), unlike tert-butyl (compound 41, MW = 473.3 Da) .
  • C(2) Functionalization :
    • Carbonyl-containing derivatives (e.g., compound 13, ) show enhanced activity in kinase assays, suggesting the target compound’s lack of this group may reduce potency but improve metabolic stability .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound Compound 13 3-(4-Cl-Ph)-7-piperidine
Molecular Weight ~400 Da 453.9 Da 376.9 Da
logP (Estimated) ~3.2 ~3.8 ~3.5
Hydrogen Bond Acceptors 5 7 4
Solubility (µg/mL) Moderate Low Low

The morpholine group in the target compound likely improves aqueous solubility compared to piperidine analogs.

Q & A

Q. What are the key synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives like 3-(2-chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine?

Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclization reactions. A common method involves heating 1H-pyrazole-5-amine derivatives with β-diketones or β-keto esters at high temperatures (433–438 K) to eliminate water and form the fused pyrimidine ring . For example, morpholin-4-yl substituents can be introduced via nucleophilic substitution or pre-functionalized precursors during cyclization . Multi-component reactions (MCRs) under microwave-assisted conditions are also employed to improve regioselectivity and yield .

Q. How is the structural characterization of pyrazolo[1,5-a]pyrimidine derivatives validated?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For instance, orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å) are reported for related compounds . NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) further validate functional groups and molecular mass. H-atom positions are often constrained during refinement due to limited heavy-atom contrast .

Advanced Research Questions

Q. What methodologies are used to assess pharmacological targets of pyrazolo[1,5-a]pyrimidine derivatives?

Kinase inhibition assays (e.g., PI3Kδ or CDK9) are performed using recombinant enzymes and ATP-competitive binding studies. For example, Celon Pharma’s CPL302415, a pyrazolo[1,5-a]pyrimidine analog, was optimized via flow chemistry for PI3Kδ inhibition . Target engagement is validated using cellular assays (e.g., Western blotting for phosphorylated substrates) and molecular docking to predict binding modes .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrazolo[1,5-a]pyrimidines?

Discrepancies in SAR often arise from substituent electronic effects or conformational flexibility. For example, trifluoromethyl groups enhance metabolic stability but may sterically hinder binding . To address contradictions, computational tools like molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are used to model substituent interactions. Experimental validation via systematic substitution (e.g., replacing morpholine with piperazine) and in vitro dose-response assays can clarify trends .

Q. What experimental designs are optimal for studying substituent effects on pyrazolo[1,5-a]pyrimidine bioactivity?

Systematic SAR studies involve synthesizing analogs with variations at the 2-chlorophenyl, methyl, and morpholin-4-yl positions. For instance:

Substituent PositionModifications TestedKey Findings
3-(2-Chlorophenyl)Electron-withdrawing groups (e.g., F, CF₃)Enhanced kinase inhibition
7-(Morpholin-4-yl)Replacement with piperidine or azepaneAltered solubility and target selectivity
Biological activity is evaluated using IC₅₀ assays, while physicochemical properties (logP, solubility) are measured via HPLC and shake-flask methods .

Q. How can researchers validate the purity and stability of pyrazolo[1,5-a]pyrimidine derivatives under experimental conditions?

Stability studies use accelerated degradation tests (e.g., exposure to light, heat, or pH extremes) monitored by HPLC-UV/Vis. For example, pyrazolo[1,5-a]pyrimidines with morpholinyl groups show pH-dependent hydrolysis at the C7 position . Purity is quantified via NMR (≥95% integration) and elemental analysis (<0.4% deviation from theoretical values) .

Q. What strategies improve solubility and bioavailability of pyrazolo[1,5-a]pyrimidine derivatives?

Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) enhance solubility . Morpholin-4-yl groups improve aqueous solubility due to hydrogen-bonding capacity, while methyl groups at C5 reduce metabolic clearance . Telescoped flow synthesis (e.g., Pd-catalyzed oxidation followed by reductive amination) minimizes impurities that hinder dissolution .

Q. How are metabolic stability and CYP450 interactions evaluated for these compounds?

In vitro assays with liver microsomes (human/rat) quantify metabolic half-life (t₁/₂) and identify major metabolites via LC-MS. For example, morpholinyl substituents reduce CYP3A4-mediated oxidation compared to piperazinyl analogs . CYP inhibition is assessed using fluorogenic substrates (e.g., Vivid® assays) .

Q. What methods are used to separate enantiomers of chiral pyrazolo[1,5-a]pyrimidines?

Chiral stationary-phase HPLC (e.g., Chiralpak® AD-H) or supercritical fluid chromatography (SFC) resolves enantiomers. Absolute configuration is confirmed by anomalous X-ray scattering (Flack parameter) .

Q. How can computational modeling address challenges in crystallography for pyrazolo[1,5-a]pyrimidines?

Disordered H-atoms or low-resolution data (R factor >0.05) are refined using restraints (e.g., SHELXL’s ISOR command). Density functional theory (DFT) optimizes molecular geometry for comparison with experimental data .

Q. What approaches mitigate toxicity risks in pyrazolo[1,5-a]pyrimidine drug candidates?

In silico toxicity prediction (e.g., ProTox-II) identifies structural alerts (e.g., mutagenic chlorophenyl groups) . In vitro genotoxicity (Ames test) and cardiotoxicity (hERG inhibition) assays are prioritized early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.